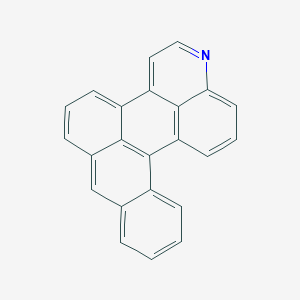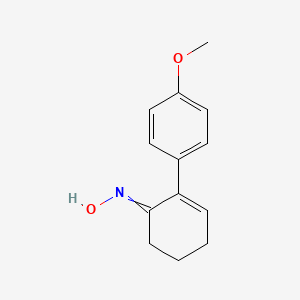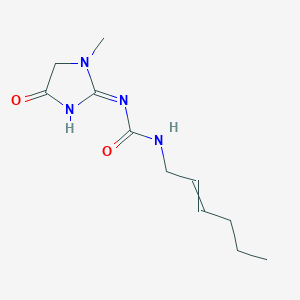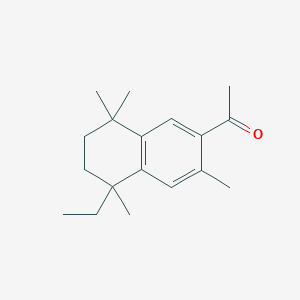![molecular formula C17H20ClNO2Si B14370332 Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate CAS No. 90100-94-0](/img/structure/B14370332.png)
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate is an organic compound that features a unique combination of functional groups, including a carbamate, a chlorophenyl group, and a dimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate typically involves the reaction of ethyl phenylcarbamate with a chlorophenyl dimethylsilyl reagent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration. Purification of the product may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted phenylcarbamates.
科学的研究の応用
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silyl group can provide steric protection, while the carbamate moiety may interact with active sites in proteins. The chlorophenyl group can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Ethyl phenylcarbamate: Lacks the silyl and chlorophenyl groups, resulting in different chemical properties and reactivity.
4-Chlorophenyl dimethylsilyl ether: Contains the silyl and chlorophenyl groups but lacks the carbamate moiety.
Dimethylsilyl phenylcarbamate: Similar structure but without the chlorophenyl group.
Uniqueness
Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the silyl group provides steric protection and stability, while the chlorophenyl group offers additional reactivity and potential biological activity.
特性
CAS番号 |
90100-94-0 |
|---|---|
分子式 |
C17H20ClNO2Si |
分子量 |
333.9 g/mol |
IUPAC名 |
ethyl N-[(4-chlorophenyl)-dimethylsilyl]-N-phenylcarbamate |
InChI |
InChI=1S/C17H20ClNO2Si/c1-4-21-17(20)19(15-8-6-5-7-9-15)22(2,3)16-12-10-14(18)11-13-16/h5-13H,4H2,1-3H3 |
InChIキー |
ZEYRRCFNMCQPOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(C1=CC=CC=C1)[Si](C)(C)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Ethyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14370306.png)

![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)

![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14370356.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
